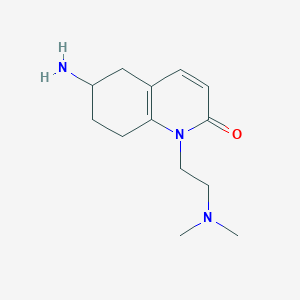![molecular formula C11H14N4O B8109524 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[44]Nonan-3-One is a heterocyclic compound that features a spirocyclic structure with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a pyrimidine derivative with a suitable boron reagent under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling conditions to ensure high yield and purity, along with cost-effective and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-dichloro-5-methylpyrimidine and other substituted pyrimidines.
Spirocyclic Compounds: Other spirocyclic compounds with different ring systems.
Uniqueness
2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is unique due to its combination of a spirocyclic structure and a pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-pyrimidin-5-yl-2,7-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-10-3-11(1-2-12-6-11)7-15(10)9-4-13-8-14-5-9/h4-5,8,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSYHYHOMTNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Thiophen-2-ylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B8109441.png)

![N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8109462.png)
![1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8109463.png)
![7-((1H-Pyrrol-1-yl)methyl)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109466.png)
![2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8109476.png)
![4-Methyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8109481.png)
![1,2-Dihydrospiro[benzo[c]azepine-4,4'-piperidin]-3(5H)-one](/img/structure/B8109483.png)
![13-(2-Methylpropyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one](/img/structure/B8109494.png)
![(4aR,6S,7aR)-N-propan-2-yl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxamide](/img/structure/B8109501.png)
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide](/img/structure/B8109504.png)
![N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B8109520.png)
![1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8109522.png)
![N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B8109535.png)
